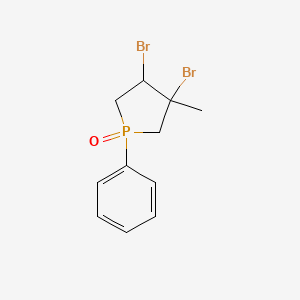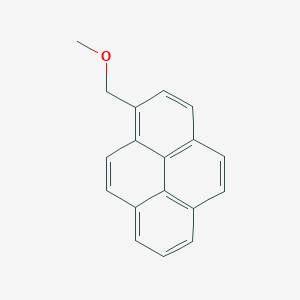
1-(Methoxymethyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)pyrene is an organic compound with the molecular formula C18H14O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is of significant interest in various fields of scientific research due to its structural characteristics and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)pyrene can be synthesized through several methods. One common approach involves the reduction of pyrene-1-carbaldehyde with sodium borohydride in boiling methanol to yield 1-(hydroxymethyl)pyrene. This intermediate is then transformed into 1-(bromomethyl)pyrene, which is subsequently reacted with methanol to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available pyrene derivatives and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrene-1-carboxylic acid, while substitution reactions can produce various functionalized pyrene derivatives .
Scientific Research Applications
1-(Methoxymethyl)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe for imaging.
Industry: It is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)pyrene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electron donor or acceptor. This property is crucial for its applications in organic electronics and as a fluorescent probe .
Comparison with Similar Compounds
1-Methoxypyrene: Similar in structure but lacks the methoxymethyl group.
1-Hydroxymethylpyrene: An intermediate in the synthesis of 1-(Methoxymethyl)pyrene.
1-Bromomethylpyrene: Another intermediate used in the synthesis process.
Uniqueness: this compound stands out due to its methoxymethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials for advanced applications .
Properties
CAS No. |
91385-15-8 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(methoxymethyl)pyrene |
InChI |
InChI=1S/C18H14O/c1-19-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3 |
InChI Key |
OJCHPCJKMZJQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
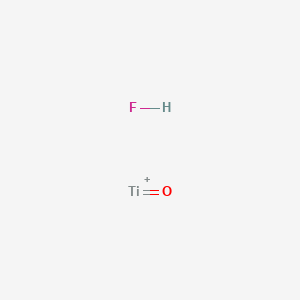
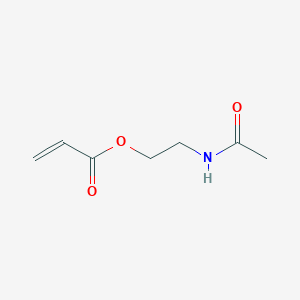
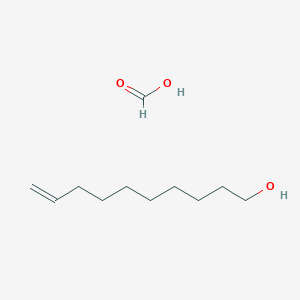

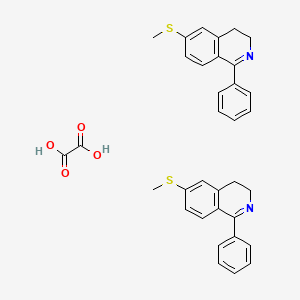
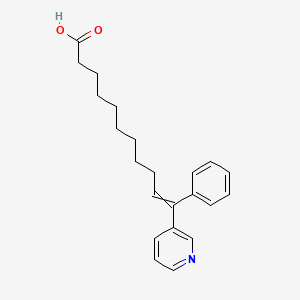
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

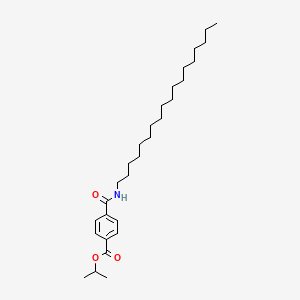
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
